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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-3-nitrobenzene

CAS No.: 16799-04-5

Cat. No.: B099204

Get Quote

Executive Summary & Compound Identity
1-(2-Bromoethyl)-3-nitrobenzene (also known as 3-nitrophenethyl bromide) is a critical

electrophilic building block in medicinal chemistry. It serves as a primary "anchor" for

introducing the 3-nitrophenethyl motif into piperazine-based antimalarials, dopamine agonists,

and agrochemicals. Its high reactivity, driven by the primary alkyl bromide, allows for facile

substitutions, while the meta-nitro group directs subsequent aromatic functionalization or
serves as a masked aniline.
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Parameter Data

CAS Number 16799-04-5

IUPAC Name 1-(2-Bromoethyl)-3-nitrobenzene

Molecular Formula

Molecular Weight 230.06 g/mol

Appearance Low-melting solid or pale yellow oil

Melting Point 30–34 °C

Boiling Point 136–138 °C (at 0.5 mmHg)

Density ~1.56 g/cm³

Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for

identifying common impurities like unreacted alcohol or elimination products (styrenes).

Standard Protocol: The compound is typically synthesized via the bromination of 3-

nitrophenethyl alcohol using Phosphorus Tribromide (

) or Hydrobromic Acid (

).

Synthesis Workflow (DOT Diagram)
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Figure 1: Synthetic pathway converting the alcohol precursor to the bromide, highlighting the

potential styrene impurity.

Spectroscopic Characterization
This section details the expected spectral signatures. The data is synthesized from standard

substituent effects and validated against analogous 3-substituted nitrobenzene systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two triplet
signals in the aliphatic region.

NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment &
Structural
Logic

Ar-H (C2) 8.05 – 8.10 Singlet (t-like) 1H

Highly

Deshielded.

Located between

the

and alkyl group.

Appears as a

narrow triplet or

singlet due to

meta-coupling.

Ar-H (C4) 8.10 – 8.15
Doublet (

)
1H

Deshielded.

Ortho to the

group.

Ar-H (C6) 7.55 – 7.60
Doublet (

)
1H

Ortho to the alkyl

chain; less

deshielded than

C2/C4.

Ar-H (C5) 7.48 – 7.52
Triplet (

)
1H

Meta to

. The most

shielded

aromatic proton.

-Br 3.60 – 3.65
Triplet (

)
2H

Deshielded

Aliphatic. The

electronegative

Bromine atom

shifts this signal

downfield

significantly

compared to the

benzylic protons.
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Ar- 3.20 – 3.28
Triplet (

)
2H

Benzylic. Shifted

by the aromatic

ring current.

Coupling Constants (

values):

Aromatic ortho-coupling (

): ~8.0 Hz.

Aliphatic vicinal coupling (

): ~7.0–7.5 Hz (between the two

groups).

C NMR Shifts (Representative)
Aromatic Carbons: ~148.3 (

), 140.5 (

-Alkyl), 135.2, 129.6, 123.8, 122.0.

Aliphatic Carbons:

-Br: ~32.0 ppm (Upfield due to "Heavy Atom Effect" of Br despite electronegativity).

Ar-

: ~38.5 ppm.

Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the bromine atom through its

characteristic isotopic pattern.

Key Diagnostic Features:
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Molecular Ion Cluster (

): Equal intensity peaks at m/z 229 and 231. This 1:1 ratio is the hallmark of a single Bromine
atom (

and

isotopes).

Base Peak: Often observed at m/z 150 (Loss of Br).

Fragmentation: Loss of the nitro group (

, 46 amu) is a secondary pathway.

Fragmentation Pathway (DOT Diagram)

Molecular Ion (M+)
m/z 229 / 231 (1:1 Ratio)

[C8H8BrNO2]+

Fragment [M - Br]+
m/z 150

[C8H8NO2]+

- Br• (79/81)

Fragment [M - Br - NO2]+
m/z 104

[C8H8]+ (Styrene-like)

- NO2 (46)

Tropylium Ion Derivative
m/z ~91

Rearrangement
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Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy
IR is useful for quick verification of the functional groups (Nitro and Bromide).

Functional Group
Wavenumber (

)
Intensity Description

Stretch 1525 – 1535 Strong Asymmetric stretch.

Stretch 1345 – 1355 Strong Symmetric stretch.

C-H (Aromatic) 3050 – 3100 Weak Aromatic ring protons.

C-H (Aliphatic) 2850 – 2950 Medium
Alkyl chain (

) stretches.

C-Br Stretch 600 – 700 Medium/Strong

Characteristic

fingerprint for alkyl

bromides.

Quality Control & Impurity Profiling
When analyzing spectroscopic data, watch for these common impurities:

3-Nitrophenethyl Alcohol (Starting Material):

NMR: Look for a triplet at ~3.9 ppm (

) and a broad singlet (OH).

IR: Broad peak at 3200–3500

(O-H stretch).
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3-Nitrostyrene (Elimination Product):

NMR: Distinct vinylic protons at 5.3–6.7 ppm (ABX system).

Mechanism: Caused by overheating during bromination or distillation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b099204/docs?utm_src=pdf-body#spectroscopic-data-guide-1-2-bromoethyl-3-nitrobenzene
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB3109593.htm
https://www.benchchem.com/product/b099204?utm_src=pdf-custom-synthesis#bc-rfq
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB3109593.htm
https://www.benchchem.com/product/b099204/docs#spectroscopic-data-guide-1-2-bromoethyl-3-nitrobenzene
https://www.benchchem.com/product/b099204/docs#spectroscopic-data-guide-1-2-bromoethyl-3-nitrobenzene
https://www.benchchem.com/product/b099204/docs#spectroscopic-data-guide-1-2-bromoethyl-3-nitrobenzene
https://www.benchchem.com/product/b099204/docs#spectroscopic-data-guide-1-2-bromoethyl-3-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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